molecular formula C9H10N4OS2 B8745103 6-Amino-2-[[(2-methyl-4-thiazolyl)methyl]thio]-4(3H)-pyrimidinone

6-Amino-2-[[(2-methyl-4-thiazolyl)methyl]thio]-4(3H)-pyrimidinone

Cat. No. B8745103
M. Wt: 254.3 g/mol
InChI Key: AVDFHFYRXCTPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-[[(2-methyl-4-thiazolyl)methyl]thio]-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C9H10N4OS2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10N4OS2

Molecular Weight

254.3 g/mol

IUPAC Name

4-amino-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H10N4OS2/c1-5-11-6(3-15-5)4-16-9-12-7(10)2-8(14)13-9/h2-3H,4H2,1H3,(H3,10,12,13,14)

InChI Key

AVDFHFYRXCTPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate (0,161 g) and sodium hydroxide (0.08 g) were stirred in dry DMF (4 ml) for 20 mins. 4-Chloromethyl, 2-methylthiazole hydrochloride hydrate (0.2 g) was added and the mixture stirred for 3 hr then poured onto water (150 ml) to give a solution. The subtitled product crystallised and was collected, washed with water and dried (0.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
2-methylthiazole hydrochloride hydrate
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Amino-6-hydroxy-2-mercaptopyrimidine hydrate (16.1 g) and powdered sodium hydroxide (8.0 g) was stirred in dry DMF (100 ml) for 20 mins. 4-Chloromethyl-2-methylthiazole hydrochloride monohydrate (20 g) was added portionwise and the resulting suspension stirred 18 hrs. The mixture was poured onto water and the solid collected, washed with water and dried to afford the sub-title compound (24.3 g)
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-Chloromethyl-2-methylthiazole hydrochloride monohydrate
Quantity
20 g
Type
reactant
Reaction Step Two

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